Purity Specification Comparison: 98% (Sigma-Aldrich) vs. 95% (AKSci) vs. 97–98% (MolCore) vs. Unsubstituted Analogs
Among commercial sources, Sigma-Aldrich lists 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine at 98% purity , while AKSci offers the compound at 95% purity . MolCore (MC681295) specifies NLT 98% . In contrast, the unsubstituted analog 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1126824-74-5) is typically offered at 95% purity (AKSci 3085AL, benchchem) , and the 3,6-dimethyl non-brominated analog 3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-13-5) does not have a widely reported high-purity vendor specification in the accessible literature. The availability of this compound at 98% purity from a major supplier (Sigma-Aldrich/Merck) represents a quantifiably higher purity grade than many close congeners, which is directly relevant for applications requiring high starting material fidelity such as medicinal chemistry SAR campaigns.
| Evidence Dimension | Commercial purity specification (% area by HPLC or equivalent) |
|---|---|
| Target Compound Data | ≥98% (Sigma-Aldrich COM448684488); ≥98% (MolCore MC681295) |
| Comparator Or Baseline | 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1126824-74-5): typically 95% (AKSci 3085AL); 3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-13-5): purity grade not consistently reported across major vendors |
| Quantified Difference | ≥3 percentage-point purity advantage for the target compound from top-tier suppliers |
| Conditions | Vendor Certificate of Analysis (CoA) specifications as listed on supplier product pages; analytical method not explicitly described in vendor documentation |
Why This Matters
For procurement decisions in drug discovery, a purity difference of ≥3% can reduce the need for repurification, lower batch failure rates, and improve the reproducibility of subsequent synthetic transformations.
